(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one
Description
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-aminophenyl group (ring A) and a 1H-indol-4-yl moiety (ring B). Chalcones are widely studied for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects . The 4-aminophenyl group is a common pharmacophore in bioactive chalcones, often contributing to hydrogen-bonding interactions with target proteins . The indole substituent in this compound introduces a heteroaromatic system, which may enhance π-π stacking or hydrophobic interactions in biological systems.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRQSOKLDBKHW-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{4-Aminobenzaldehyde} + \text{1H-Indole-3-acetone} \xrightarrow{\text{Base, Solvent, Reflux}} \text{(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one}
$$
Reaction Conditions
Reagents and Solvents
-
- 4-Aminobenzaldehyde: Provides the amino-substituted phenyl group.
- 1H-Indole-3-acetone: Supplies the indole moiety.
-
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the reactants and facilitate nucleophilic attack.
Solvents :
- Ethanol or methanol are preferred due to their ability to dissolve both reactants and their compatibility with the reaction conditions.
Reaction Parameters
- Temperature : The reaction is typically conducted under reflux conditions (~78–85°C for ethanol).
- Time : The reaction duration ranges from 6 to 12 hours, depending on the scale and desired yield.
- pH Control : Maintaining a basic environment is crucial for efficient condensation.
Process Description
Laboratory Synthesis
-
- Dissolve 4-Aminobenzaldehyde and 1H-Indole-3-acetone in ethanol.
- Add sodium hydroxide slowly to initiate the reaction.
-
- Heat the mixture under reflux for several hours to ensure complete conversion.
- Monitor progress using thin-layer chromatography (TLC).
-
- Cool the reaction mixture to room temperature.
- Acidify with dilute hydrochloric acid to precipitate the product.
- Filter and wash the solid with cold ethanol.
-
- Recrystallize the crude product from ethanol to achieve high purity.
Industrial Synthesis
In industrial settings, continuous flow reactors are employed to scale up the synthesis while maintaining efficiency and sustainability.
Advantages of Continuous Flow Reactors:
- Enhanced control over temperature and mixing.
- Improved safety when handling reactive intermediates.
- Higher yields due to precise optimization of reaction parameters.
Optimization Strategies
To improve yield and purity, researchers have explored several optimizations:
- Using alternative bases such as triethylamine for milder conditions.
- Employing mixed solvents (e.g., ethanol-water) to enhance solubility and reactivity.
- Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
Data Table: Reaction Overview
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Base | NaOH or KOH | NaOH or KOH |
| Solvent | Ethanol or Methanol | Ethanol |
| Temperature | Reflux (~78–85°C) | Controlled heating (~80°C) |
| Reaction Time | 6–12 hours | Continuous process |
| Product Isolation | Precipitation, Filtration | Continuous filtration |
| Purification | Recrystallization from ethanol | Crystallization in optimized solvents |
| Yield | ~70–85% | ~90% |
Challenges in Synthesis
While the Claisen-Schmidt condensation is robust, challenges include:
- Side reactions leading to polymeric by-products.
- Sensitivity of amino groups to oxidation under basic conditions.
Mitigation strategies involve careful control of reaction parameters and immediate workup after completion.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group and the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Several studies have demonstrated the anticancer potential of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G2/M phase, thereby inhibiting tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro.
Mechanism : The compound modulates signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, providing a basis for its use in treating inflammatory diseases .
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Findings : A study reported that (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one exhibited higher antioxidant activity compared to standard antioxidants like butylated hydroxytoluene .
Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The indole ring and the aminophenyl group allow the compound to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Chalcone derivatives with modifications on rings A and B exhibit varied biological activities depending on substituent electronic properties, steric effects, and hydrogen-bonding capacity. Below is a comparative analysis of key analogs:
Substituent Effects on Ring A
- 4-Aminophenyl group: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Demonstrated 50% inhibition of the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) interaction, attributed to electrostatic interactions involving the amino group . (2E)-1-(4’-Aminophenyl)-3-phenylprop-2-en-1-one: Exhibited potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting the amino group enhances membrane penetration .
Substituent Effects on Ring B
- Indole vs. Phenyl/Heteroaromatic Groups :
- Indol-3-yl Derivatives : (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one showed moderate antimalarial activity in docking studies, with the indole nitrogen participating in key interactions . The indol-4-yl group in the target compound may exhibit distinct binding due to positional differences.
- Halogenated Phenyl Groups :
- (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one: Displayed trypanocidal effects against Trypanosoma cruzi via molecular docking and dynamics, with chlorine atoms enhancing hydrophobic interactions .
- Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: IC50 = 4.703 µM; bromine and fluorine substituents improved activity compared to methoxy groups .
- Methoxy-Substituted Phenyl Groups: (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Crystallographic studies revealed hydrogen-bonding networks involving methoxy groups, though bulky substituents may reduce potency .
Data Table: Comparative Analysis of Chalcone Derivatives
Biological Activity
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one, also known as C₁₇H₁₄N₂O, is an organic compound notable for its unique structural features, including a conjugated system with an indole moiety and an amino-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Synthesis
The synthesis of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction between 4-aminobenzaldehyde and 1H-indole-3-acetone. This reaction is generally performed in the presence of a base such as sodium hydroxide or potassium hydroxide, using ethanol or methanol as solvents under reflux conditions for optimal yield and purity.
Anticancer Properties
Research indicates that (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one exhibits significant anticancer properties . Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival, particularly through interactions with enzymes involved in inflammation and cancer progression .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Study B | A549 (Lung Cancer) | 3.5 | Inhibition of NF-kB signaling pathway |
| Study C | HeLa (Cervical Cancer) | 4.0 | Disruption of microtubule dynamics |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammation, making it a candidate for further investigation in the treatment of inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one may also possess antimicrobial properties . The compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
The biological activity of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one is thought to be mediated through its ability to interact with specific molecular targets. The indole ring and amino group facilitate binding to various receptors and enzymes, leading to modulation of their activity. For example, it may inhibit certain kinases involved in cell signaling pathways critical for tumor growth.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one resulted in a significant reduction in cell viability and increased apoptotic markers.
- Case Study on Lung Cancer : Research on A549 cells indicated that the compound effectively inhibited cell migration and invasion, suggesting potential efficacy in metastatic cancer treatment.
Q & A
Q. What are the standard synthetic routes for (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one, and how is stereochemical purity ensured?
The compound is typically synthesized via Claisen-Schmidt condensation , where an aromatic ketone reacts with an aldehyde under basic conditions. The E-configuration is confirmed using 1H NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) and single-crystal XRD to resolve spatial arrangements. Solvent polarity and temperature are optimized to minimize Z-isomer byproducts .
Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?
Key methods include:
Q. How are quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity) calculated to predict reactivity?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets is used to compute:
- HOMO-LUMO energies (via Koopman’s theorem) to assess electron transfer tendencies.
- Global electrophilicity index (ω) using , where μ is electronic chemical potential and η is chemical hardness. These parameters guide predictions of nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How can solvent effects and computational basis sets influence discrepancies between experimental and theoretical UV-Vis data?
Discrepancies often arise from neglecting solvent polarity in DFT calculations. Including a Polarizable Continuum Model (PCM) improves λmax predictions. Larger basis sets (e.g., 6-311++G(2d,p)) better account for electron correlation, reducing errors in excited-state simulations .
Q. What strategies resolve contradictions in antimicrobial activity data across different bacterial strains?
- Use minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays to quantify potency.
- Perform structure-activity relationship (SAR) analysis by comparing substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity against Gram-negative strains).
- Validate membrane disruption mechanisms via fluorescence microscopy with propidium iodide staining .
Q. How is crystallographic data utilized to optimize solid-state properties for drug formulation?
Single-crystal XRD reveals hydrogen-bonding networks and π-π stacking, which influence solubility and stability. For example, intermolecular N–H⋯O bonds in the aminophenyl moiety can enhance crystalline packing, improving thermal stability. Data from CCDC deposits (e.g., CCDC 1988019) guide co-crystal design .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to predict binding affinities with enzymes like topoisomerase II.
- Surface Plasmon Resonance (SPR) for real-time kinetic analysis of target-ligand interactions.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .
Q. How do substituent modifications on the indole ring alter photophysical properties?
Introducing electron-donating groups (e.g., –OCH₃) red-shifts fluorescence emission due to extended conjugation. Time-Dependent DFT (TD-DFT) simulations correlate substituent effects with excited-state behavior, enabling tailored optical applications .
Methodological Considerations
Q. What experimental controls are critical in assessing antioxidant activity?
- Include Trolox or ascorbic acid as positive controls in DPPH/ABTS assays.
- Account for solvent interference (e.g., DMSO quenches radicals at high concentrations).
- Use IC₅₀ values normalized to molar concentration for cross-study comparisons .
Q. How is regioselectivity achieved during functionalization of the indole moiety?
- Protection/deprotection strategies (e.g., Boc groups for NH protection).
- Directed ortho-metalation with LiTMP to install substituents at the 4-position.
- Monitor reaction progress via LC-MS to prevent over-functionalization .
Data Validation & Reproducibility
Q. What statistical frameworks address batch-to-batch variability in biological assays?
Q. How are force field parameters optimized in molecular dynamics (MD) simulations?
- Derive partial charges via Restrained Electrostatic Potential (RESP) fitting.
- Validate torsional parameters against experimental NMR J-couplings.
- Use AMBER or CHARMM force fields for lipid bilayer simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
